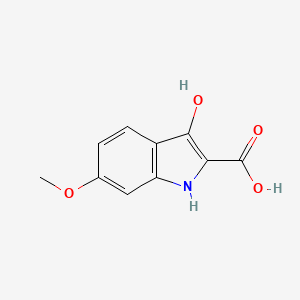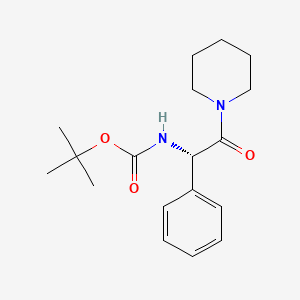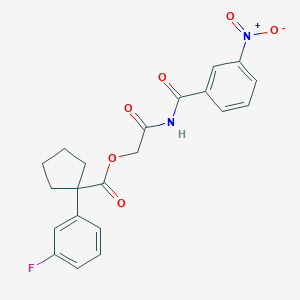
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate is a complex organic compound that features a nitrobenzamido group, a fluorophenyl group, and a cyclopentane carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the Nitrobenzamido Group: The starting material, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride using thionyl chloride. This is then reacted with an amine to form the 3-nitrobenzamido group.
Synthesis of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and cyclopentane.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-(3-Aminobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and fluorophenyl groups suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The nitrobenzamido group is known to be a pharmacophore in several therapeutic agents, and the fluorophenyl group can enhance binding affinity and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorophenyl group could enhance binding to hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
2-(3-Nitrobenzamido)-2-oxoethyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate: Similar structure but with a different position of the fluorine atom.
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Aminobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate: Reduction product of the nitro group.
Uniqueness
The uniqueness of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and fluorophenyl groups can enhance its interactions with biological targets, making it a valuable compound for further research.
特性
分子式 |
C21H19FN2O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
[2-[(3-nitrobenzoyl)amino]-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H19FN2O6/c22-16-7-4-6-15(12-16)21(9-1-2-10-21)20(27)30-13-18(25)23-19(26)14-5-3-8-17(11-14)24(28)29/h3-8,11-12H,1-2,9-10,13H2,(H,23,25,26) |
InChIキー |
WOVQLSZUWCNXOA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)OCC(=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


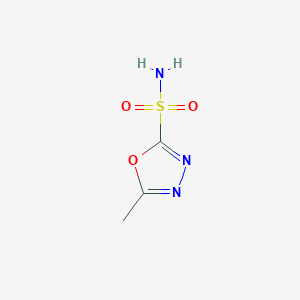
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
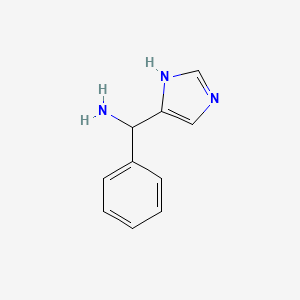
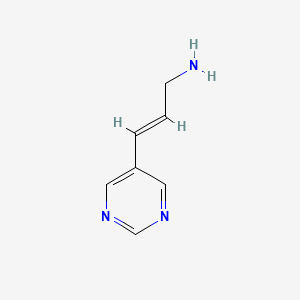
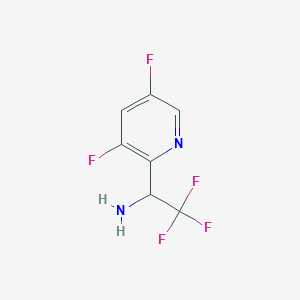
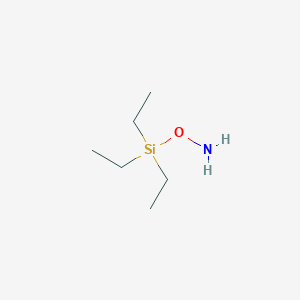
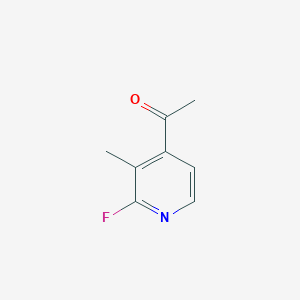
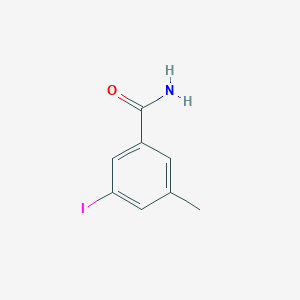
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
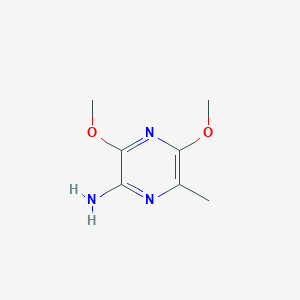
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
